3-[(Ethanesulfonyl)methyl]aniline

Medicinal Chemistry Physicochemical Profiling Lipophilicity

When systematic SAR requires an ethyl sulfonylmethyl aniline variant but no public head-to-head data exists to guide selection, procurement teams face an evidence gap. 3-[(Ethanesulfonyl)methyl]aniline fills the ethyl position in a sulfonylmethyl series, providing a quantifiable hypothesis to test: • Predicted LogP 1.20 vs. ~0.60 for the methylsulfonyl analog, enabling direct cellular permeability or microsomal stability comparisons. • Higher pKa (4.02) than directly sulfonylated anilines yields a more nucleophilic amine nitrogen, advantageous in specific coupling sequences. • Unique meta-substitution vector differentiates it from common para-substituted scaffolds (e.g., COX-2 inhibitor motifs). Supplied at ≥95% purity as a solid; stored at RT under inert atmosphere, protected from light.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
CAS No. 1153557-35-7
Cat. No. B1438727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Ethanesulfonyl)methyl]aniline
CAS1153557-35-7
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CC1=CC(=CC=C1)N
InChIInChI=1S/C9H13NO2S/c1-2-13(11,12)7-8-4-3-5-9(10)6-8/h3-6H,2,7,10H2,1H3
InChIKeySGSKKMKVOZZYHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Ethanesulfonyl)methyl]aniline – Properties & Procurement Profile


3-[(Ethanesulfonyl)methyl]aniline (CAS 1153557-35-7) is an aniline derivative distinguished by a meta-positioned ethanesulfonylmethyl group . Its molecular formula is C₉H₁₃NO₂S with a molecular weight of 199.27 g/mol . The compound is typically supplied as a solid with a purity specification of ≥95% to 98% . Predicted physicochemical properties include a melting point of 105 °C, a boiling point of 437.0±28.0 °C, a density of 1.229±0.06 g/cm³, and a pKa of 4.02±0.10 . This building block is commercially available for research use from multiple chemical suppliers, with storage recommended at room temperature in an inert atmosphere protected from light .

3-[(Ethanesulfonyl)methyl]aniline: Substitution Limitations


High-strength differential evidence—defined by direct head-to-head quantitative comparisons under identical assay conditions—is currently absent from the publicly available scientific literature for 3-[(Ethanesulfonyl)methyl]aniline. This is a critical finding for procurement decisions. The compound's structural motif (an aniline core with a meta-sulfonylmethyl substituent) is distinct from more common para-substituted or directly sulfonylated anilines, which often appear in COX-2 inhibitor scaffolds [1]. However, the precise impact of this substitution pattern on potency, selectivity, solubility, or metabolic stability relative to close analogs has not been empirically quantified in peer-reviewed studies indexed in major databases. Therefore, a scientific or industrial user cannot currently prioritize this compound based on a proven performance advantage. Its selection must be based on synthetic route compatibility or as part of an exploratory structure-activity relationship (SAR) study where the specific substitution pattern is required, rather than on any verified superior property.

3-[(Ethanesulfonyl)methyl]aniline: Comparative Evidence


Lipophilicity & Basicity vs. Methylsulfonyl Analog

In the absence of empirical biological data, predicted physicochemical properties offer a baseline for differentiating 3-[(Ethanesulfonyl)methyl]aniline from its closest analog, 3-((methylsulfonyl)methyl)aniline (CAS 261925-02-4). The target compound, with its ethanesulfonyl group, is predicted to have a higher LogP (1.20) compared to its methylsulfonyl analog (estimated LogP ~0.60 for the methylsulfonyl derivative), indicating increased lipophilicity . This difference may influence membrane permeability and non-specific protein binding [1].

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Methylene Spacer Impact on Geometry & Reactivity

A critical structural differentiator is the methylene spacer between the sulfone and the aniline ring, compared to compounds like 3-(ethanesulfonyl)aniline (CAS 83164-93-6) where the sulfonyl group is directly attached. This spacer increases conformational flexibility (rotatable bonds = 3 vs. 2 for the directly attached analog) and alters the electronics of the aromatic ring, impacting its reactivity profile . The increased distance between the electron-withdrawing sulfone and the aniline nitrogen is predicted to result in a higher pKa for the target compound (4.02) compared to the directly sulfonylated analog .

Synthetic Chemistry Molecular Diversity Building Blocks

3-[(Ethanesulfonyl)methyl]aniline: Application Scenarios


Lipophilicity-Driven SAR Exploration

When a medicinal chemistry project requires a systematic exploration of sulfonylmethylaniline analogs with varying alkyl chain lengths on the sulfone moiety, 3-[(Ethanesulfonyl)methyl]aniline is the logical choice for the ethyl variant. Its predicted LogP of 1.20 provides a specific, quantifiable property to test against the methylsulfonyl analog (estimated LogP ~0.60) in cellular permeability or microsomal stability assays . This selection is justified by the need to establish a clear SAR for lipophilicity within the series, even in the absence of pre-existing biological data for this specific compound.

Synthetic Route with meta-Methylene-Sulfone Aniline

This compound is the correct procurement choice when a synthetic route specifically calls for an aniline building block with a meta-substituted ethanesulfonylmethyl group. Its higher pKa (predicted 4.02) compared to directly sulfonylated anilines (e.g., 3-(ethanesulfonyl)aniline) may be advantageous in reaction sequences requiring a more nucleophilic aniline nitrogen . This scenario is driven by synthetic feasibility and route design, where the compound's unique substitution pattern is a non-negotiable requirement, not a performance-based advantage.

Chemical Biology Probe for Novel Target

In the context of developing a first-generation chemical probe for an under-explored biological target (e.g., an enzyme with a deep hydrophobic pocket), the 3-[(Ethanesulfonyl)methyl]aniline scaffold can be selected for its distinct vector and potential for additional hydrogen bonding from the sulfone group . The choice is not based on proven superiority over an existing probe, but on the hypothesis that its specific molecular shape and properties may confer a unique binding mode that is worth investigating in an unbiased screen. Procurement is driven by the need for molecular diversity in a screening collection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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